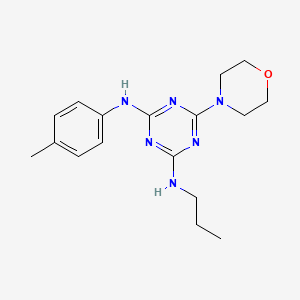
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide
Vue d'ensemble
Description
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide, also known as FIA, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anti-cancer drug. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging cancer cells.
Mécanisme D'action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide is not fully understood, but it is believed to inhibit cancer cell growth by inducing apoptosis, or programmed cell death. This compound has been shown to upregulate the expression of pro-apoptotic proteins and downregulate the expression of anti-apoptotic proteins in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. This compound has also been shown to have neuroprotective effects, protecting against neuronal damage and cognitive impairment in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide. One area of study is the development of this compound as a potential anti-cancer drug. Further research is needed to determine the optimal dosage and delivery method for this compound, as well as its efficacy in clinical trials. Additionally, this compound has potential applications in other areas of research, such as inflammation and neuroprotection. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in these areas.
Propriétés
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO4/c1-11-6-14(19)7-12(2)18(11)20-17(22)10-24-15-5-4-13(9-21)8-16(15)23-3/h4-9H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJTQWRTMSYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide](/img/structure/B4852532.png)
![2-phenoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4852540.png)
![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
![3,6-dichloro-2-methoxy-N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4852546.png)
![methyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4852554.png)

![4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B4852575.png)

![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)
![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)
![methyl 4-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4852604.png)
![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)
![ethyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4852629.png)